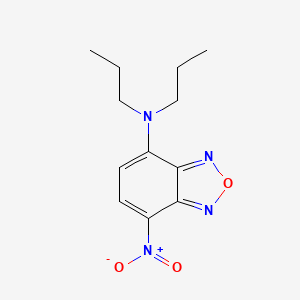![molecular formula C25H20N2O3 B3832805 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832805.png)
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide
Overview
Description
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide, also known as FAN-C10H7, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is its potency. It has been found to be highly effective in inhibiting the growth of cancer cells and has shown promising results in preclinical studies. However, one of the limitations of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide. One area of interest is the development of more effective delivery methods to improve its bioavailability and solubility. Another potential direction is the investigation of its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neuroprotection and inflammation.
Conclusion:
In conclusion, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is a promising chemical compound that has shown potential in various scientific fields, particularly in cancer research. Its potency and range of biochemical and physiological effects make it an attractive candidate for further investigation. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide that could lead to new discoveries and applications.
Scientific Research Applications
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide is in cancer research. Studies have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(1-naphthyl)vinyl]benzamide has potent anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer and lung cancer cells.
properties
IUPAC Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-24(19-9-2-1-3-10-19)27-23(25(29)26-17-21-13-7-15-30-21)16-20-12-6-11-18-8-4-5-14-22(18)20/h1-16H,17H2,(H,26,29)(H,27,28)/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBGOPYDLQNHT-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC3=CC=CC=C32)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(furan-2-ylmethylamino)-1-naphthalen-1-yl-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol](/img/structure/B3832727.png)


![N-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B3832739.png)
![4,4'-[(7-nitro-2,1,3-benzoxadiazole-4,6-diyl)bis(methylimino)]diphenol](/img/structure/B3832750.png)
![N-[2-(diethylamino)ethyl]-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832765.png)
![N-[2-(diethylamino)ethyl]-3-(4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B3832770.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)
![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3832792.png)
![N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3832793.png)
![N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B3832799.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3832800.png)
![N-[1-[(methylamino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832812.png)